molecular formula C8H8BrFO B1346379 3-Fluoro-5-methoxybenzyl bromide CAS No. 914637-29-9

3-Fluoro-5-methoxybenzyl bromide

Cat. No. B1346379
M. Wt: 219.05 g/mol
InChI Key: DDLZKVGBEBRKFC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzyl bromide, commonly known as FMB, is a versatile chemical compound that has been widely used in a variety of laboratory experiments and scientific research applications. FMB is a colorless, crystalline solid with a molecular weight of 261.12 g/mol. It is a relatively stable molecule with a melting point of 85-87°C and a boiling point of 230-233°C. FMB is soluble in alcohols, ethers, and chlorinated solvents, and is insoluble in water.

Scientific Research Applications

Organic Chemistry

  • Application : 3-Fluoro-5-methoxybenzyl bromide is a benzyl bromide derivative . It’s used as a reagent in organic synthesis .

Photochemical Benzylic Bromination

  • Application : 3-Fluoro-5-methoxybenzyl bromide has been used in photochemical benzylic bromination .
  • Method of Application : This process involves the use of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow . This method has shown compatibility with electron-rich aromatic substrates .
  • Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L−1 h−1 .

Diastereoselective Alkylation

  • Application : 3-Fluoro-5-methoxybenzyl bromide may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives .

Synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione

  • Application : 3-Fluoro-5-methoxybenzyl bromide may be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione .

properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLZKVGBEBRKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649943
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxybenzyl bromide

CAS RN

914637-29-9
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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